molecular formula C20H23N3O4S B2741501 Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1025032-08-9

Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2741501
CAS No.: 1025032-08-9
M. Wt: 401.48
InChI Key: WBVJXDQFFQYZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene-3-carboxylate derivative featuring a 4-ethyl, 5-methyl substitution on the thiophene core and a complex [(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino group at position 2.

Properties

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-12-11(3)28-19(17(12)20(26)27-5-2)23-16(24)10-15-18(25)22-14-9-7-6-8-13(14)21-15/h6-9,15,21H,4-5,10H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJXDQFFQYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a thiophene ring and a tetrahydroquinoxaline moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. Such synthetic routes have been documented in various studies focusing on similar compounds with potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of thiophene and quinoxaline exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related quinoxaline derivatives have demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms . In vitro assays have shown that such compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations.

Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests a potential role in treating inflammatory diseases or conditions where inflammation is a key factor.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiophene-based compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.20 μM for some derivatives . This suggests that this compound could exhibit similar or enhanced activity.
  • Anticancer Research : In another investigation focusing on quinoxaline derivatives, compounds were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM . The mechanisms involved included the activation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression.

Data Tables

Biological Activity Tested Concentration (μM) Effect
Antimicrobial (S. aureus)0.20 - 10Inhibition of growth
Anticancer (HeLa cells)5 - 15Cytotoxicity observed
Anti-inflammatory10 - 50Reduction in cytokine levels

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow for interactions with specific biological targets involved in cancer progression. For instance, derivatives of thiophene compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The incorporation of the quinoxaline moiety enhances its efficacy against various cancer types, including breast and lung cancers.

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria.

Biological Research Applications

Enzyme Inhibition Studies
Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate has been utilized in enzyme inhibition studies. It serves as a valuable tool in understanding the inhibition mechanisms of key enzymes involved in metabolic pathways. For example, its interaction with kinases and phosphatases can provide insights into signal transduction pathways relevant to various diseases.

Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity
A research group investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. Key observations include:

ConditionsProductCatalyst/ReagentsReference
1M NaOH (aqueous ethanol)4-Ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylic acidNaOH, reflux, 6–8 hrs
H2SO4 (methanol/water)Partial hydrolysis observed at elevated temperatures (80°C)H2SO4, 80°C, 4 hrs

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis follows a protonation-triggered pathway.

Nucleophilic Substitution at the Thiophene Ring

Electrophilic aromatic substitution (EAS) occurs at the activated C4 and C5 positions of the thiophene ring.

Reaction TypeReagents/ConditionsProduct SubstituentsYieldReference
BrominationBr2 in CHCl3, 0°C4-Bromo derivative68%
NitrationHNO3/H2SO4, 50°C5-Nitrothiophene analog55%

Key Finding : Steric hindrance from the ethyl and methyl groups at C4 and C5 directs substitution to the less hindered C3 position in some cases.

Cyclization Reactions

The tetrahydroquinoxaline moiety facilitates intramolecular cyclization under specific conditions:

ConditionsProductCatalystNotes
PCl5, toluene, 110°CQuinoxaline-fused thieno[3,2-d]pyrimidin-4(3H)-onePCl5Forms a 6-membered ring
Acetic anhydride, 120°CAcetylated cyclized product with enhanced planarityImproved π-conjugation

Mechanism : Dehydration of the tetrahydroquinoxaline’s carbonyl group initiates cyclization, followed by rearrangement.

Amide Bond Reactivity

The acetamido linker (-NHCO-) participates in hydrolysis and condensation:

ReactionConditionsProductApplication
Acidic hydrolysis6M HCl, reflux, 12 hrsFree amine + acetic acid derivativesPrecursor for analogues
Condensation with aldehydesBenzaldehyde, EtOH, piperidine catalystSchiff base derivativesChelation studies

Thermal Stability : The amide bond remains intact below 200°C, as confirmed by TGA analysis.

Oxidation of the Tetrahydroquinoxaline Moiety

The 3-oxo group and saturated ring system undergo oxidation:

Oxidizing AgentConditionsProductSelectivity
KMnO4 in acidic mediumH2SO4, 60°C, 3 hrsAromatic quinoxaline-2,3-dioneHigh
DDQ (dichlorodicyanoquinone)CH2Cl2, rt, 24 hrsPartially oxidized intermediatesModerate

Implication : Oxidation enhances π-conjugation, potentially improving binding to biological targets .

Photochemical Reactions

UV irradiation induces dimerization via the thiophene ring:

ConditionsProductQuantum YieldReference
UV (254 nm), THF, N2 atmThiophene dimer linked at C2 and C50.12

Application : Dimeric forms show altered electronic properties for optoelectronic applications.

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Bioactivity Profiles

  • Antioxidant/Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit significant activity .
  • Quinoxaline Moieties: Known for antimicrobial and anticancer properties, the target compound’s bicyclic group may enhance binding to enzymes or receptors compared to simpler substituents.

Physicochemical and Analytical Data

Property Target Compound Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate
Molecular Formula C₂₁H₂₆N₂O₄S (estimated) C₁₉H₂₃NO₂S C₁₈H₁₇N₃O₃S
Molecular Weight (g/mol) ~402 329.46 355.41
Key Substituents Quinoxaline-acetyl amino group Cyclohexylphenyl Cyanoacrylamido
Synthetic Yield Likely lower (complexity) Not reported 72–94%

Structural Analysis and Validation

  • Crystallography Tools: Programs like SHELXL , ORTEP-3 , and WinGX are critical for resolving the target compound’s conformation, particularly the quinoxaline moiety.
  • Validation : Structure validation protocols (e.g., PLATON ) ensure accuracy, especially for sterically crowded regions.

Preparation Methods

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes. Adapting protocols from and, the core structure is constructed via cyclocondensation of ketones with cyanoacetates and elemental sulfur.

Representative Procedure :

  • Combine ethyl acetoacetate (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol.
  • Add morpholine (catalyst) and heat at 80°C for 6 hours.
  • Isolate 2-amino-4,5-dimethylthiophene-3-carboxylate via crystallization (hexane/ethyl acetate).

Modifications for C4-Ethyl and C5-Methyl Groups :

  • Replace ethyl acetoacetate with ethyl 3-ketopentanoate to introduce the C4-ethyl group.
  • Use methyl cyanoacetate to install the C5-methyl substituent.

Key Data :

Starting Material Product Yield Conditions
Ethyl 3-ketopentanoate 78% EtOH, 80°C, 6h
Methyl cyanoacetate 82% Morpholine, S₈

Synthesis of 3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl Acetyl Fragment

Quinoxalinone Formation via Condensation

Following, the tetrahydroquinoxalinone is synthesized from o-phenylenediamine and ethyl glyoxalate:

  • React o-phenylenediamine (1.0 equiv) with ethyl glyoxalate (1.1 equiv) in ethanol at 45°C for 12 hours.
  • Reduce the resulting quinoxalin-2(1H)-one with sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid to yield 3-oxo-1,2,3,4-tetrahydroquinoxaline.

Optimization Insight :

  • NaCNBH₃ selectively reduces the imine bond without affecting the ketone.
  • Yields exceed 95% under acidic conditions.

Acetylation of the Quinoxalinone

Introduce the acetyl group via nucleophilic acyl substitution:

  • Treat 3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride (1.2 equiv) in dichloromethane.
  • Use triethylamine (2.0 equiv) as a base to scavenge HCl.
  • Isolate the acetylated product via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 89% (white solid, m.p. 132–134°C).

Amide Coupling of Thiophene and Quinoxalinone Moieties

Activation and Coupling Strategies

The 2-amino group on the thiophene core is coupled with the acetylated quinoxalinone using carbodiimide-mediated chemistry:

  • Dissolve 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (1.0 equiv) and 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetic acid (1.1 equiv) in dry DMF.
  • Add EDCl (1.5 equiv) and HOBt (1.5 equiv) as coupling reagents.
  • Stir at room temperature for 24 hours.
  • Purify via recrystallization (ethanol/water).

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the active ester intermediate.
  • Excess coupling reagents drive the reaction to completion.

Yield : 72% (pale-yellow crystals, m.p. 158–160°C).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 2.41 (s, 3H, C5-CH₃), 3.02 (q, 2H, J = 7.1 Hz, C4-CH₂CH₃).
  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1605 cm⁻¹ (quinoxalinone C=O).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Gewald Reaction High regioselectivity Requires toxic sulfur reagents 70–85%
EDCl/HOBt Coupling Mild conditions Costly reagents 65–75%
NaCNBH₃ Reduction Selective imine reduction Acidic conditions required >95%

Q & A

Q. What synthetic strategies are commonly employed for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Thiophene Core Formation : Use the Gewald reaction to assemble the thiophene ring system, employing ethyl cyanoacetate, elemental sulfur, and ketones under basic conditions (e.g., triethylamine) .
  • Functionalization : Introduce the 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety via nucleophilic acylation. For example, coupling with activated acyl derivatives (e.g., hydrazonoyl chlorides) in refluxing ethanol or dioxane .
  • Purification : Recrystallization from solvents like ethanol or 1,4-dioxane is standard for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Key methods include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl, ethyl, and aromatic protons) and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test alternatives to piperidine/acetic acid (e.g., morpholine or ionic liquids) in Knoevenagel condensations to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus toluene for solubility and reaction kinetics .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 5–6 hours to <1 hour) while maintaining yield .

Q. What methodologies resolve contradictions in crystallographic data during structure determination?

  • Cross-Validation : Refine structures using both SHELXL (for small molecules) and PHENIX (for macromolecules) to assess agreement between models .
  • Hydrogen Bond Analysis : Apply graph set theory (Etter’s formalism) to classify hydrogen bonding patterns (e.g., chains, rings) and validate packing motifs .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in flexible heterocyclic systems .

Q. How can hydrogen bonding networks be systematically analyzed in the crystal lattice?

  • Graph Set Notation : Assign descriptors (e.g., C(6) for chains, R₂²(8) for rings) to quantify interactions between NH (amide) and carbonyl groups .
  • Software Tools : Combine PLATON (for interaction mapping) and Mercury (for visualization) to correlate hydrogen bonds with thermal ellipsoid displacements .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ calculation) and FRAP (ferric reducing ability) tests .
  • Anti-Inflammatory Activity : Employ carrageenan-induced paw edema models in rodents, measuring COX-2 inhibition via ELISA .
  • Dose Optimization : Perform parallel synthesis of analogs (e.g., varying substituents on the thiophene ring) to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.